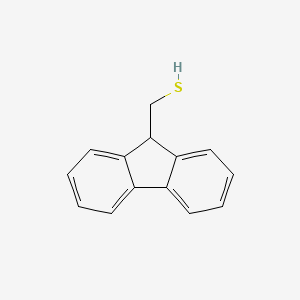

(9H-Fluoren-9-yl)methanethiol

Description

BenchChem offers high-quality (9H-Fluoren-9-yl)methanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9H-Fluoren-9-yl)methanethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHVORUHWLKKMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957753-00-3 | |

| Record name | 957753-00-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(9H-Fluoren-9-yl)methanethiol: A Technical Guide to Structure, Synthesis, and Applications

Topic: (9H-Fluoren-9-yl)methanethiol Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(9H-Fluoren-9-yl)methanethiol (CAS 957753-00-3), often abbreviated as Fm-SH , is the thiol analog of the widely used 9-fluorenylmethanol (Fm-OH). While less ubiquitous than its chloroformate cousin (Fmoc-Cl), Fm-SH occupies a critical niche in advanced peptide chemistry, specifically in the synthesis of peptide thioacids and thioesters . Its utility stems from the unique lability of the 9-fluorenylmethyl (Fm) group: it is stable to acidic conditions (compatible with Boc chemistry) but undergoes rapid E1cB elimination upon exposure to mild bases (e.g., piperidine), releasing the free thiol or thioacid and dibenzofulvene.

This guide details the physicochemical properties, synthesis pathways, and experimental protocols for leveraging Fm-SH in "crypto-thioester" strategies and Native Chemical Ligation (NCL).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule consists of a lipophilic fluorene ring system connected via a methylene bridge to a nucleophilic sulfhydryl group. This structure dictates its solubility profile and its reactivity as a "soft" nucleophile.

Table 1: Physicochemical Data

| Property | Value / Description |

| Chemical Name | (9H-Fluoren-9-yl)methanethiol |

| Common Names | Fm-SH, 9-Fluorenylmethyl mercaptan, Fmoc-mercaptan (colloquial) |

| CAS Number | 957753-00-3 |

| Molecular Formula | C₁₄H₁₂S |

| Molecular Weight | 212.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, DMF, THF, Ethyl Acetate; Insoluble in Water |

| pKa (Thiol) | ~10–11 (Estimated; typical for alkyl thiols) |

| Stability | Prone to oxidation to Bis(9-fluorenylmethyl)disulfide in air/solution.[1][2][3][4] |

| Storage | -20°C, under inert atmosphere (Argon/Nitrogen). |

Synthesis & Manufacturing

The synthesis of Fm-SH typically proceeds via the nucleophilic substitution of an activated 9-fluorenylmethyl derivative. Unlike Fmoc-Cl, which is made from the alcohol and phosgene, Fm-SH requires the introduction of sulfur.

Synthetic Route: Thiourea Method

The most robust laboratory-scale synthesis involves the conversion of 9-fluorenylmethyl bromide (or tosylate) using thiourea, followed by alkaline hydrolysis. This avoids the use of toxic H₂S gas.

Mechanism:

-

Alkylation: 9-Fluorenylmethyl bromide reacts with thiourea to form an isothiouronium salt intermediate.

-

Hydrolysis: Treatment with aqueous NaOH cleaves the isothiouronium salt, releasing Fm-SH and urea.

Figure 1: Synthetic pathway for (9H-Fluoren-9-yl)methanethiol via the thiourea intermediate.

Applications in Peptide Science[1][2][6]

The "Fm-Thioester" Strategy

The primary application of Fm-SH is in the synthesis of peptide thioacids using solid-phase peptide synthesis (SPPS).

-

The Problem: Thioesters are generally unstable to the piperidine used in Fmoc SPPS (aminolysis occurs).

-

The Solution: Use Boc chemistry (TFA cleavage) with an Fm-thioester linker .

-

The peptide is assembled on a resin linked via an Fm-thioester.[5]

-

Boc Removal: TFA removes Boc groups but leaves the Fm-thioester intact (Fm is acid-stable).

-

Cleavage: Treatment with piperidine removes the Fm group via E1cB elimination.

-

Result: The elimination releases dibenzofulvene and the peptide thioacid (Peptide-CO-SH), which can then be alkylated to form stable thioesters for ligation.

-

Mechanism of Base-Induced Cleavage

The utility of Fm-SH relies on the acidity of the C9 proton on the fluorene ring.

Figure 2: Base-induced E1cB cleavage mechanism of Fm-thioesters releasing peptide thioacid.

Experimental Protocols

Protocol A: Preparation of Fm-SH (Thiourea Method)

Note: Perform all steps in a fume hood due to potential odor.

-

Reagents: 9-Fluorenylmethyl bromide (10 mmol), Thiourea (11 mmol), Ethanol (20 mL), NaOH (5 M aq).

-

Formation of Salt: Dissolve bromide and thiourea in ethanol. Reflux for 2 hours. A white precipitate (isothiouronium bromide) may form.

-

Hydrolysis: Cool the mixture. Add NaOH solution (15 mL) carefully under nitrogen atmosphere (to prevent oxidation). Reflux for another 1–2 hours.

-

Workup: Cool to room temperature. Acidify with dilute HCl to pH ~2. Extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexane/Ethyl Acetate.[6]

-

Yield: Typically 70–85%.

Protocol B: Handling and Storage

-

Oxidation Risk: Fm-SH readily oxidizes to the disulfide (Fm-S-S-Fm).

-

Prevention: Store solid under Argon at -20°C. If in solution, add a reducing agent like DTT (Dithiothreitol) if compatible with downstream applications, or use immediately.

-

Safety: Treat as a potent stench agent. Use bleach (sodium hypochlorite) to neutralize glassware and spills, converting the thiol to the odorless sulfonate.

References

-

Cammack, N., et al. "Solid-Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker." Journal of Organic Chemistry, 2009.

-

Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009.

-

PubChem. "(9H-Fluoren-9-yl)methanethiol Compound Summary." National Library of Medicine.

-

BLD Pharm. "Product Safety and Data Sheet: (9H-Fluoren-9-yl)methanethiol."

-

Crich, D., & Sana, K. "The 9-Fluorenylmethyl Thioester: A Useful Protecting Group for Thioacids." Journal of Organic Chemistry, 2009.

Sources

- 1. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FMOC-amino acid | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - (9h-fluoren-9-yl)methanethiol (C14H12S) [pubchemlite.lcsb.uni.lu]

- 5. Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

molecular weight and formula of (9H-Fluoren-9-yl)methanethiol

The following technical guide details the molecular properties, synthesis, and applications of (9H-Fluoren-9-yl)methanethiol, a critical reagent in advanced peptide chemistry and thioester synthesis.

Chemical Profile & Molecular Identity

(9H-Fluoren-9-yl)methanethiol, commonly abbreviated as Fm-SH (or occasionally incorrectly as Fmoc-SH, which refers to the carbonyl variant), is the thiol analog of the widely used 9-fluorenylmethanol protecting group precursor. It is primarily utilized as a thiol linker and a precursor for peptide thioacids in solid-phase peptide synthesis (SPPS).

Core Physicochemical Data

| Property | Specification |

| IUPAC Name | (9H-Fluoren-9-yl)methanethiol |

| Common Abbreviations | Fm-SH, 9-Fluorenylmethylthiol |

| CAS Registry Number | 957753-00-3 |

| Molecular Formula | C₁₄H₁₂S |

| Molecular Weight | 212.31 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 31–36 °C |

| Solubility | Soluble in DCM, DMF, THF; insoluble in water |

| pKa (Thiol) | ~10–11 (Estimated; typical for alkyl thiols) |

Synthesis & Production Protocol

The synthesis of Fm-SH relies on the nucleophilic substitution of an activated fluorenyl precursor. The most robust route proceeds from 9-fluorenylmethanol (Fm-OH) via the bromide or tosylate intermediate, followed by thio-displacement.

Mechanistic Pathway

The synthesis exploits the reactivity of the methylene group at the 9-position of the fluorene ring.[1] The transformation involves converting the hydroxyl group of Fm-OH into a leaving group (Bromide or Tosylate), which is then displaced by a sulfur nucleophile (Thiourea or Thioacetate).

Step-by-Step Laboratory Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent premature oxidation to the disulfide.

-

Activation (Bromination):

-

Reagents: 9-Fluorenylmethanol (Fm-OH), Phosphorus Tribromide (PBr₃) or Triphenylphosphine/CBr₄.

-

Procedure: Dissolve Fm-OH in anhydrous DCM at 0°C. Add PBr₃ dropwise. Stir for 2 hours. Quench with water, extract with DCM, and dry over MgSO₄.[2]

-

Product: 9-Fluorenylmethyl bromide (Fm-Br).

-

-

Thiolation (Displacement):

-

Reagents: Fm-Br, Thiourea, Ethanol (or DMF).

-

Procedure: Reflux Fm-Br with excess thiourea in ethanol for 3–4 hours to form the isothiouronium salt intermediate.

-

Hydrolysis: Treat the intermediate with aqueous NaOH (1M) under reflux for 1 hour.

-

Workup: Acidify carefully with dilute HCl to pH ~4. Extract the free thiol (Fm-SH) with Ethyl Acetate.

-

Purification: Recrystallization from Hexane/EtOAc or flash chromatography (ensure minimal exposure to air).

-

Synthesis Workflow Diagram

Figure 1: Synthetic route for the production of (9H-Fluoren-9-yl)methanethiol from 9-fluorenylmethanol.

Applications in Drug Development & Peptide Chemistry[3]

Fm-SH is a specialized tool in the "toolbox" of peptide chemists, primarily used for generating peptide thioacids and thioesters . Its utility stems from the base-lability of the fluorenylmethyl (Fm) group.

A. Synthesis of Peptide Thioacids (Boc Chemistry Compatible)

Unlike standard alkyl thioesters, Fm-thioesters are base-labile . This property is exploited to synthesize peptide thioacids using Boc-SPPS (Solid Phase Peptide Synthesis).

-

Coupling: The C-terminal amino acid is coupled to Fm-SH (using DCC/DMAP) to form a Boc-AA-SFm (thioester).

-

Elongation: The peptide chain is elongated using standard Boc chemistry (TFA deprotection, neutralization, coupling). The Fm-thioester is stable to TFA.

-

Cleavage/Deprotection:

-

Upon treatment with Piperidine (standard Fmoc deprotection reagent), the Fm group is removed via an E1cB elimination mechanism.

-

This releases the Peptide Thioacid (Peptide-CO-SH) rather than a carboxylate.

-

Significance: Peptide thioacids are key intermediates for Native Chemical Ligation (NCL) and the synthesis of peptidomimetics.

-

B. Mechanism of Action: E1cB Elimination

The fluorenyl ring system is highly prone to deprotonation at the 9-position due to the aromatic stabilization of the resulting anion (4n+2 Hückel aromaticity in the cyclopentadienyl anion).

-

Trigger: A secondary amine (e.g., Piperidine) removes the acidic proton at C-9.

-

Elimination: The electrons collapse to form Dibenzofulvene (DBF), cleaving the C-S bond.

-

Result: Release of the thiolate anion (RS⁻).

Application Workflow Diagram

Figure 2: Workflow for generating peptide thioacids using Fm-SH as a base-labile protecting group.

Handling, Safety, and Storage

Stability Concerns

-

Oxidation: Like all thiols, Fm-SH is prone to oxidation to the disulfide (Fm-S-S-Fm) upon exposure to air. This disulfide is often a white insoluble solid.

-

Base Sensitivity: Avoid exposure to strong bases (e.g., Piperidine, DBU) during storage, as this will trigger the elimination reaction and degrade the reagent.

Protocol for Storage[4]

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: 2–8 °C (Refrigerated).

-

Container: Tightly sealed amber glass vials to prevent photochemical degradation (though less sensitive than Fmoc-Cl).

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Odor: Typical thiols have a strong, unpleasant stench. Handle strictly in a fume hood.

References

-

PubChem. (2025). (9H-fluoren-9-yl)methanethiol Compound Summary. National Library of Medicine. [Link]

-

Crich, D., & Sana, K. (2009). The synthesis of peptide thioacids and their application in ligation. Journal of Organic Chemistry. (Referenced context: Synthesis of Fm-thioesters). [Link]

-

Danishefsky, S. J., et al. (2012). Expanding the Limits of Isonitrile-Mediated Amidations. NCBI PMC. [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of (9H-Fluoren-9-yl)methanethiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of (9H-Fluoren-9-yl)methanethiol

(9H-Fluoren-9-yl)methanethiol is a sulfur-containing organic compound featuring a fluorene moiety. The unique structural characteristics of fluorene derivatives have led to their widespread application in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices, as well as in drug development, where they serve as scaffolds for anticancer, anti-inflammatory, and antibacterial agents.[1][2] The thiol group introduces a reactive handle for various chemical transformations and surface modifications, for instance, the self-assembly on gold surfaces for applications in catalysis, sensing, and drug delivery.[1]

A fundamental understanding of the solubility of (9H-Fluoren-9-yl)methanethiol in organic solvents is paramount for its effective utilization in these diverse fields. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. This guide provides an in-depth analysis of the predicted solubility of (9H-Fluoren-9-yl)methanethiol, a framework for its experimental determination, and insights into the practical implications for researchers.

Predicting the Solubility Profile: A Structural Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of (9H-Fluoren-9-yl)methanethiol is amphipathic, possessing both a large, nonpolar component and a smaller, more polar functional group.

-

The Fluorenyl Group: The bulky, aromatic 9H-fluorene core is hydrophobic and nonpolar. This substantial part of the molecule will dominate its solubility behavior, favoring interactions with nonpolar and moderately polar organic solvents through van der Waals forces and π-π stacking. The solubility of related fluorene compounds, such as 9H-fluoren-9-one, in solvents like acetone, benzene, ethanol, and toluene underscores the affinity of the fluorene structure for organic media.[3]

-

The Methanethiol Group (-CH2SH): The thiol group introduces a degree of polarity and the potential for weak hydrogen bonding. However, thiols are generally less polar and have lower boiling points than their corresponding alcohols due to the lower electronegativity of sulfur compared to oxygen, resulting in weaker hydrogen bonds.[4] Consequently, the thiol group's contribution to solubility in highly polar, protic solvents will be limited.

Based on this structural analysis, a qualitative solubility profile for (9H-Fluoren-9-yl)methanethiol can be inferred.

Inferred Qualitative Solubility of (9H-Fluoren-9-yl)methanethiol

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Benzene, Hexane | High | The nonpolar fluorenyl group will readily interact with these solvents. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can solvate both the nonpolar fluorenyl moiety and, to some extent, the polar thiol group. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The large nonpolar part of the molecule will limit solubility in these highly polar, hydrogen-bonding solvents. |

| Aqueous | Water | Insoluble | The hydrophobic nature of the fluorenyl group will dominate, leading to very poor water solubility, a common characteristic of fluorene derivatives.[3] |

Note: This table presents a predicted solubility profile based on chemical principles and data from related compounds. Experimental verification is crucial for precise quantitative data.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of (9H-Fluoren-9-yl)methanethiol in a given organic solvent.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of (9H-Fluoren-9-yl)methanethiol.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid (9H-Fluoren-9-yl)methanethiol to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used. Temperature control is critical as solubility is temperature-dependent.

-

-

Phase Separation:

-

Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration using a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent.

-

-

Quantification of the Solute:

-

Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of (9H-Fluoren-9-yl)methanethiol using a suitable analytical technique. UV-Vis spectrophotometry is a viable option, as the fluorene moiety possesses a strong chromophore. A calibration curve should be prepared using standards of known concentrations. Alternatively, High-Performance Liquid Chromatography (HPLC) can provide more selective and sensitive quantification. Colorimetric methods involving thiol-disulfide exchange could also be adapted for quantification in nonaqueous solvents.[5][6]

-

-

Data Analysis and Reporting:

-

Calculate the concentration of the undiluted saturated solution, taking the dilution factor into account.

-

Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L), and report the temperature at which the measurement was performed.

-

Factors Influencing Solubility

-

Temperature: The solubility of solids in organic solvents generally increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Purity: The presence of impurities, including water, in the organic solvent can significantly alter the solubility of the solute. Using high-purity, anhydrous solvents is recommended for accurate and reproducible results.[7]

-

Polymorphism: Different crystalline forms (polymorphs) of a solid can exhibit different solubilities. It is important to characterize the solid form of (9H-Fluoren-9-yl)methanethiol being used.

Practical Implications in Research and Development

A thorough understanding of the solubility of (9H-Fluoren-9-yl)methanethiol is critical for its successful application:

-

Synthesis and Purification: The choice of solvents for chemical reactions involving (9H-Fluoren-9-yl)methanethiol will depend on its solubility and the solubility of other reactants. For purification by recrystallization, a solvent system must be chosen in which the compound is sparingly soluble at low temperatures and highly soluble at elevated temperatures.

-

Materials Science: In the fabrication of organic electronic devices, the solubility of fluorene derivatives in specific organic solvents is a key parameter for solution-based processing techniques like spin-coating and inkjet printing.[8] Good solubility enables the formation of uniform, high-quality thin films.

-

Drug Development: For preclinical studies, the solubility of a potential drug candidate in various pharmaceutically acceptable solvents is a critical factor for formulation development. Poor solubility can hinder oral absorption and bioavailability.[9]

Conclusion

References

-

Cas 19552-0-8, 9H-fluorene-9-thiol - LookChem. [Link]

-

(9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate - EPA. [Link]

-

Methanethiol - Merck Index. [Link]

- US3597160A - Colorimetric method for determining thiols - Google P

-

Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents | ACS Omega - ACS Publications. [Link]

-

Methanethiol (CH3SH) properties. [Link]

-

A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science - RSC Publishing. [Link]

-

6.8: Thiols (Mercaptans) - Chemistry LibreTexts. [Link]

-

Synthesis and characterization of two novel fluorene emitting materials for application to organic light emitting diodes - ThaiJo. [Link]

-

Methanethiol | CH3SH | CID 878 - PubChem. [Link]

-

study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization - Universal Journal of Pharmaceutical Research. [Link]

-

9H-fluoren-9-one - webbook.nist.gov. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]

-

Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents - ResearchGate. [Link]

-

9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem. [Link]

-

(PDF) Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - ResearchGate. [Link]

-

An Overview on Common Organic Solvents and Their Toxicity - SciSpace. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. 9H-fluoren-9-one [chemister.ru]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 9. scispace.com [scispace.com]

CAS number 1153-40-8 (9H-Fluoren-9-yl)methanethiol data

This guide serves as a definitive technical resource for (9H-Fluoren-9-yl)methanethiol , a specialized organosulfur reagent critical in advanced peptide synthesis and bioconjugation.

CAS Number: 1153-40-8 (Note: Commercially often referenced as 957753-00-3 or simply Fm-SH) IUPAC Name: (9H-Fluoren-9-yl)methanethiol Synonyms: 9-Fluorenylmethyl mercaptan, Fm-mercaptan, Fm-SH

Executive Summary & Chemical Identity

(9H-Fluoren-9-yl)methanethiol (Fm-SH) is the thiol analog of the ubiquitous protecting group precursor 9-fluorenylmethanol (Fm-OH). Unlike its oxygenated counterpart, which is the scaffold for the Fmoc protecting group, Fm-SH is primarily utilized as a thiol-transfer agent and a thioester surrogate in solid-phase peptide synthesis (SPPS).

Its bulky lipophilic fluorenyl moiety provides unique solubility characteristics and distinct reactivity profiles compared to simple alkyl thiols. In drug development, it is increasingly valued for generating Fmoc-compatible peptide thioesters , a requisite intermediate for Native Chemical Ligation (NCL) strategies used to synthesize long therapeutic proteins.

Chemical Structure & Properties

| Property | Data |

| Molecular Formula | C₁₄H₁₂S |

| Molecular Weight | 212.31 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMF, THF; Insoluble in water |

| Melting Point | ~100–105 °C (Analogous to Fm-OH; varies by purity) |

| pKa (Thiol) | ~10–11 (Estimated; less acidic than aryl thiols) |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂); Oxidation sensitive |

Synthesis & Production Protocols

The synthesis of Fm-SH is typically achieved via the nucleophilic substitution of an activated fluorenylmethanol derivative. The most robust route avoids direct thiolation of fluorene, instead proceeding through the tosylate or bromide intermediate to prevent over-alkylation.

Protocol: Conversion of 9-Fluorenylmethanol to Fm-SH

Mechanism:

Reagents:

-

Precursor: 9-Fluorenylmethanol (Fm-OH)

-

Activator: p-Toluenesulfonyl chloride (TsCl) or Thionyl Bromide

-

Sulfur Source: Thiourea

-

Solvent: Dichloromethane (DCM), Ethanol

Step-by-Step Workflow:

-

Activation: Dissolve Fm-OH (10 mmol) in DCM with pyridine (1.2 eq). Add TsCl (1.1 eq) at 0°C. Stir for 4 hours to generate 9-Fluorenylmethyl tosylate (Fm-OTs) .

-

Substitution: Dissolve Fm-OTs in ethanol. Add Thiourea (1.5 eq) and reflux for 3 hours. The thiourea sulfur attacks the methylene carbon, displacing the tosylate to form the isothiouronium salt precipitate.

-

Hydrolysis: Isolate the salt and reflux in degassed aqueous NaOH (1M) under Nitrogen for 1 hour. This cleaves the urea moiety, releasing the free thiol.

-

Workup: Acidify carefully with HCl to pH ~4 (in a hood;

byproduct possible from excess thiourea). Extract with DCM.[1] Wash with brine, dry over -

Purification: Recrystallize from Hexane/Ethyl Acetate to yield Fm-SH crystals.

Figure 1: Synthetic pathway from Fm-OH to Fm-SH via isothiouronium intermediate.[2]

Applications in Drug Development & Peptide Chemistry

The primary utility of Fm-SH lies in Native Chemical Ligation (NCL) strategies. Standard Fmoc-SPPS is incompatible with thioesters due to the lability of the thioester bond to piperidine (used for Fmoc removal). Fm-SH allows for the generation of "cryptic" or "precursor" thioesters that are stable during synthesis but reactive during ligation.

A. Fmoc-Thioester Synthesis via N-to-S Acyl Transfer

Fm-SH is used to intercept N-acylurea intermediates or to form thioesters post-synthetically.

-

Safety-Catch Linkers: Fm-SH reacts with activated linkers (e.g., sulfonamide "safety-catch" linkers) after the peptide chain is assembled.

-

Trans-Thioesterification: Fm-SH can exchange with alkyl thioesters to form the more sterically hindered, yet stable, Fm-thioester, which can be purified and then exchanged again for a more reactive thiol (like MPAA) during ligation.

B. Analytical Characterization (NMR)

Researchers must validate the integrity of the thiol group, as it oxidizes readily to the disulfide (Fm-S-S-Fm).

-

¹H NMR (CDCl₃, 400 MHz):

- 7.76 (d, 2H, Ar-H)

- 7.60 (d, 2H, Ar-H)

- 7.40–7.25 (m, 4H, Ar-H)

- 4.20 (t, 1H, CH-CH2)

- 3.10 (d, 2H, CH2-SH)

-

1.30 (t, 1H, SH) – Diagnostic signal; disappears upon

Experimental Validation: Reaction with Maleimide

To quantify thiol content or label the fluorenyl tag onto a protein, Fm-SH is reacted with maleimide. This reaction is a self-validating protocol for thiol activity.

Protocol:

-

Dissolve Fm-SH (1 eq) in Acetonitrile.

-

Add N-Ethylmaleimide (1.1 eq) in Phosphate Buffer (pH 7.0).

-

Monitor by HPLC. The disappearance of the thiol peak and appearance of the adduct confirms reactivity.

-

Note: The bulky fluorenyl group may retard the reaction rate compared to simple thiols; allow 1–2 hours.

Figure 2: Michael addition of Fm-SH to Maleimide, used for thiol quantification.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Oral/Inhalation (Category 4).

-

Skin/Eye Irritation: Category 2.

-

Stench: Like all low-molecular-weight thiols, Fm-SH has a potent, disagreeable odor.

Precautions:

-

Engineering Controls: Always handle in a functioning fume hood.

-

Decontamination: Treat glassware with 10% bleach (sodium hypochlorite) to oxidize residual thiols to odorless sulfonates before removing from the hood.

-

Storage: Store under Argon at 4°C. If the solid turns yellow/orange, check for disulfide formation (Fm-S-S-Fm).

References

-

Carpino, L. A., et al. (1990). "The 9-Fluorenylmethoxycarbonyl Family of Protecting Groups." Accounts of Chemical Research. Link (Context: Fmoc chemistry foundation).

-

Botti, P., et al. (2004).[3] "Fmoc-Based Synthesis of Peptide Thioesters." Organic Letters. Link (Context: Application of Fm-derivatives in thioester synthesis).

-

Sigma-Aldrich. "9-Fluorenylmethanol Product Data." Link (Context: Precursor properties).

-

PubChem. "(9H-Fluoren-9-yl)methanethiol Compound Summary." Link (Context: Chemical identity and CAS verification).

-

Dawson, P. E., et al. (1994). "Synthesis of Proteins by Native Chemical Ligation." Science. Link (Context: Downstream application of thioesters).

Sources

Technical Deep Dive: Photophysics and Interfacial Chemistry of 9-Fluorenylmethanethiol

Executive Summary

This technical guide characterizes the fluorescence properties of the fluorenyl group when tethered to a methanethiol moiety (specifically 9-fluorenylmethanethiol ). While the fluorenyl core is a robust UV-active fluorophore, its emission in this specific molecular architecture is governed by intramolecular Photoinduced Electron Transfer (PET) and interfacial quenching dynamics.

This document details the suppression of fluorescence by the thiol group, the restoration of emission via chemical modification (disulfide formation or alkylation), and the behavior of the molecule in Self-Assembled Monolayers (SAMs) on gold substrates.

Molecular Architecture & Electronic State

The molecule 9-fluorenylmethanethiol consists of two distinct functional domains with opposing photophysical roles:

-

The Fluorophore (Fluorenyl Group): A rigid, planar aromatic system (

) responsible for -

The Quencher/Anchor (Methanethiol Group): The

tail acts as an electron donor in solution (quenching fluorescence) and a high-affinity anchor for noble metals (Au, Ag) in surface chemistry.

Photophysical Characterization

The fluorescence of the fluorenyl group in this molecule is not static; it is highly dependent on the oxidation state of the sulfur atom.

Spectral Data Summary

| Parameter | Value / Range | Notes |

| Excitation Max ( | 265 nm, 300 nm | Typical vibronic bands of fluorene. |

| Emission Max ( | 310 nm – 320 nm | Monomer emission. |

| Stokes Shift | ~15–20 nm | Small, characteristic of rigid aromatics. |

| Quantum Yield ( | Low (< 0.1) in thiol form | Quenched by intramolecular PET. |

| Restored | High (> 0.6) | Upon oxidation to disulfide or alkylation. |

The Quenching Mechanism: Photoinduced Electron Transfer (PET)

In the reduced thiol form (

Mechanism:

-

Excitation:

-

PET: Electron transfer from Sulfur (HOMO) to Fluorene (HOMO).

-

Recombination: The radical ion pair relaxes to the ground state without emitting a photon.

Critical Insight: The quenching efficiency is distance-dependent. In 9-fluorenylmethanethiol, the single methylene spacer (

Figure 1: Jablonski-style diagram illustrating the Photoinduced Electron Transfer (PET) pathway that quenches fluorescence in the thiol form.

Surface Chemistry: Behavior on Gold[1][2][3]

When 9-fluorenylmethanethiol is used to form Self-Assembled Monolayers (SAMs) on gold, the photophysics changes drastically.

-

Substrate Quenching: Upon binding to gold (Au-S bond), the fluorenyl group is brought into proximity with the metal surface. Energy transfer to the metal (Nanometal Surface Energy Transfer - NSET) becomes the dominant relaxation pathway, essentially silencing fluorescence completely.

-

Orientation: The fluorenyl group is bulky. Unlike linear alkanethiols which form tightly packed crystalline lattices, fluorenyl thiols form loosely packed, somewhat disordered monolayers. This "free volume" allows for intercalation of other small molecules, making them useful for host-guest surface chemistry.

Experimental Protocols

Synthesis & Handling (Safety & Integrity)

-

Precursor: 9-Fluorenylmethanol or 9-Fluorenyl bromide.

-

Thiolation: Conversion via thiourea or thioacetate followed by hydrolysis.

-

Odor Warning: Methanethiol derivatives are potent olfactants. All work must be performed in a fume hood.

Fluorescence Measurement Protocol

Objective: Accurately measure the emission spectrum while controlling for oxidative artifacts.

The "Disulfide Trap": A common error in measuring thiol fluorescence is accidental oxidation. The disulfide dimer (9-fluorenyl-CH2-S-S-CH2-fluorenyl) does not quench fluorescence as effectively as the free thiol because the ionization potential of the disulfide bond is higher. If your sample is highly fluorescent, it has likely oxidized.

Step-by-Step Workflow

-

Solvent Preparation:

-

Use spectroscopic grade Cyclohexane or Acetonitrile.

-

Degassing (Critical): Sparge solvent with Argon for 20 minutes to remove dissolved oxygen (which catalyzes disulfide formation).

-

-

Sample Preparation:

-

Prepare a

M stock solution of 9-fluorenylmethanethiol. -

Keep the sample in an amber vial to prevent photo-oxidation.

-

-

Measurement:

-

Excitation: Set monochromator to 300 nm (matches the absorption valley/peak of fluorene).

-

Scan Range: 305 nm to 500 nm.

-

Slit Widths: 2.5 nm (narrow slits reduce photobleaching).

-

-

Validation (The "Turn-On" Test):

-

After initial measurement, add an excess of N-Ethylmaleimide (NEM) to the cuvette.

-

NEM alkylates the thiol, removing the electron donor capability.

-

Result: Fluorescence intensity should increase (Turn-On), confirming the initial quenching was due to the thiol group.[1]

-

Figure 2: Experimental workflow for characterizing thiol quenching and validating sample integrity.

Applications in Drug Development & Sensing

Thiol Detection Probes

The "turn-on" property described above is utilized in designing probes for biological thiols (Cysteine, Glutathione).[1][2]

-

Design: A fluorenyl derivative is linked to a reactive group (like a maleimide or sulfonate ester).

-

Mechanism: In the native state, the probe is quenched (or exhibits a specific shift). Upon reaction with a biological thiol, the electronic pathway is disrupted, restoring strong fluorescence.

Surface Passivation

In biosensor development, 9-fluorenylmethanethiol serves as a "spacer" molecule. Its bulky fluorenyl head group prevents non-specific binding of proteins to the gold surface, while its hydrophobicity allows for the creation of defined hydrophobic patches in microarray fabrication.

References

-

Kittredge, K. W., Fox, M. A., & Whitesell, J. K. (2001). Effect of Alkyl Chain Length on the Fluorescence of 9-Alkylfluorenyl Thiols as Self-Assembled Monolayers on Gold. The Journal of Physical Chemistry B, 105(43), 10594–10599.

-

[Link]

-

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[3] (Chapter on Quenching and Photoinduced Electron Transfer).

-

[Link]

-

- Gronheid, R., et al. (2002). Fluorescence Quenching of Fluorene by Thiols in Solution. Journal of Photochemistry and Photobiology A: Chemistry.

- CD Bioparticles.Self-Assembled Monolayers (SAM) Reagents and Protocols.

Sources

A Technical Guide to the Physicochemical Characterization of 9-Fluorenylmethanethiol: Emphasis on Melting and Boiling Points

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of 9-fluorenylmethanethiol (Fm-SH), a pivotal yet under-characterized thiol in organic synthesis and drug development. In the absence of definitive, published experimental values, this document offers a reasoned estimation of these critical physical constants based on comparative analysis of structurally analogous compounds. Furthermore, it furnishes detailed, field-proven methodologies for the empirical determination of the melting and boiling points of thiol-containing molecules, empowering researchers to ascertain these properties with high fidelity in their own laboratories. This guide is structured to not only present data but also to elucidate the underlying chemical principles that govern the phase transitions of this important fluorenyl derivative.

Introduction: The Significance of 9-Fluorenylmethanethiol and its Physical Properties

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, valued for its base-lability.[1] 9-Fluorenylmethanethiol (C₁₄H₁₂S, CAS No. 957753-00-3) represents a key thiol derivative of the fluorenyl scaffold, offering a reactive handle for diverse applications, including its potential use in the synthesis of thioesters and other sulfur-containing pharmacophores.

The melting and boiling points are fundamental physical properties that dictate the conditions for purification, reaction setup, and storage of a chemical compound. A sharp melting point range is a primary indicator of purity, while the boiling point is crucial for purification by distillation and for understanding a compound's volatility. For drug development professionals, these parameters are critical for formulation and ensuring the stability and integrity of active pharmaceutical ingredients (APIs).

Physicochemical Properties of 9-Fluorenylmethanethiol

As of the date of this publication, specific, experimentally determined values for the melting and boiling points of 9-fluorenylmethanethiol have not been reported in peer-reviewed literature. However, we can deduce a probable range for these values through a comparative analysis of structurally similar compounds.

Comparative Analysis and Estimation of Melting and Boiling Points

The primary structural analogues for this analysis are 9-fluorenemethanol and 9-fluorenone.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Functional Group | Melting Point (°C) | Boiling Point (°C) |

| 9-Fluorenylmethanethiol | C₁₄H₁₂S | 212.31 | Thiol (-SH) | Estimated: 40-60 | Estimated: >300 |

| 9-Fluorenemethanol | C₁₄H₁₂O | 196.24 | Alcohol (-OH) | 105-107[2] | Not readily available |

| 9-Fluorenone | C₁₃H₈O | 180.21 | Ketone (C=O) | 84[3][4][5] | 341.5[4][5] |

Rationale for Estimation:

-

Melting Point: Thiols generally exhibit weaker intermolecular hydrogen bonding compared to their corresponding alcohols due to the lower electronegativity of sulfur. This typically results in lower melting points. Given that 9-fluorenemethanol has a melting point of 105-107°C, it is reasonable to predict that 9-fluorenylmethanethiol will have a significantly lower melting point. The large, rigid fluorenyl group will still contribute to significant van der Waals interactions, preventing an extremely low melting point. Therefore, an estimated range of 40-60°C is proposed.

-

Boiling Point: The boiling point is influenced by molecular weight and intermolecular forces. While the hydrogen bonding in 9-fluorenylmethanethiol is weaker than in 9-fluorenemethanol, its molecular weight is higher. Comparing it to 9-fluorenone, which has a boiling point of 341.5°C, and considering the increased molecular weight of the thiol, a boiling point exceeding 300°C is a logical estimation. Thiols are known to have boiling points lower than their alcohol counterparts but the large molecular structure of the fluorenyl group will be a dominant factor.

Experimental Determination of Melting and Boiling Points

To obtain definitive values, empirical determination is essential. The following are standardized protocols for these measurements.

Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis and characterization of 9-fluorenylmethanethiol.

Protocol for Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the 9-fluorenylmethanethiol sample is pure and completely dry. If necessary, grind the sample to a fine powder.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the sample powder to pack a small amount (2-3 mm in height) into the sealed end.

-

Placement in Apparatus: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This will inform the rate of heating for the accurate determination.

-

Accurate Determination:

-

Use a fresh sample in a new capillary tube.

-

Heat the block to a temperature approximately 20°C below the estimated melting point.

-

Decrease the heating rate to 1-2°C per minute as you approach the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.

-

-

Repeat: Perform the determination in triplicate to ensure reproducibility.

Protocol for Boiling Point Determination (Micro-scale)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a small beaker with high-boiling mineral oil

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: Place approximately 0.5 mL of 9-fluorenylmethanethiol into the small test tube.

-

Capillary Inversion: Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube or oil bath. Heat the side arm of the Thiele tube or the oil bath gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Equilibrium: Continue heating until a steady and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Synthesis of 9-Fluorenylmethanethiol

A reliable synthesis of 9-fluorenylmethanethiol is crucial for obtaining a pure sample for physical characterization. A common route proceeds via the corresponding alcohol, 9-fluorenemethanol.

Caption: A plausible synthetic route to 9-fluorenylmethanethiol.

Conclusion

While definitive experimental data for the melting and boiling points of 9-fluorenylmethanethiol are not currently available in the public domain, this guide provides a scientifically reasoned estimation based on the principles of chemical periodicity and intermolecular forces. The provided protocols for experimental determination offer a clear path for researchers to establish these crucial parameters. The accurate characterization of 9-fluorenylmethanethiol is a vital step in harnessing its full potential in synthetic chemistry and the development of novel therapeutics.

References

-

(9h-fluoren-9-yl)methanethiol (C14H12S). PubChemLite. Available at: [Link]

-

9H-fluoren-9-one. ChemDB. Available at: [Link]

- Carpino, L. A., & Han, G. Y. (1970). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.

-

Fluorenone. PubChem. Available at: [Link]

-

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. ResearchGate. Available at: [Link]

Sources

Chemo-Selectivity and Base-Lability: A Technical Guide to (9H-Fluoren-9-yl)methanethiol Reactivity

Executive Summary

(9H-Fluoren-9-yl)methanethiol (Fm-SH ) is a specialized organosulfur reagent defined by its dual reactivity profile: it acts as a potent nucleophile under neutral conditions and a latent leaving group under basic conditions. While structurally homologous to the Fmoc-Cl reagent used in peptide synthesis, Fm-SH serves a distinct role in orthogonal protection strategies and thioester surrogate formation .

This guide details the mechanistic exploitation of Fm-SH, focusing on its reactivity with electrophiles (alkyl halides, Michael acceptors, and acyl donors) and the critical E1cB elimination pathway that governs its removal.

Structural Dynamics & Reactivity Profile

The utility of Fm-SH is dictated by two competing chemical sites: the sulfur atom (nucleophilic) and the C9-proton of the fluorene ring (acidic).

The Nucleophilic Thiol

The mercaptan group (-SH) on the methylene bridge exhibits typical primary thiol characteristics (

The "Fm" Trigger (The Safety Catch)

The defining feature of the fluorenyl system is the acidity of the proton at the 9-position (

Critical Implication: Reactions with electrophiles must be conducted under conditions that maintain the C9-proton (pH < 10 or non-nucleophilic bases) to prevent premature elimination.

Reactivity Landscape Diagram

Figure 1: The dual reactivity pathway of Fm-SH. The blue path represents synthetic utility (protection/functionalization), while the red/green path represents the deprotection/elimination mechanism.

Reactivity with Electrophiles

Alkyl Halides (Thioetherification)

Fm-SH reacts readily with primary and secondary alkyl halides to form stable thioethers. This reaction is the basis for introducing the S-Fm protecting group on cysteine residues or other thiols.

-

Mechanism: Classical

substitution. -

Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the thiolate.

-

Base Selection: Use hindered or weak bases (DIPEA,

) to neutralize the generated acid (HX) without triggering the E1cB elimination of the Fm group.

Acyl Electrophiles (Thioester Formation)

Reaction with acyl chlorides or activated esters yields Fm-thioesters . These species are critical intermediates in Native Chemical Ligation (NCL) and peptide chemistry because the Fm group can be removed to generate a thioacid or facilitate acyl transfer.

Michael Acceptors

Fm-SH undergoes conjugate addition to

Data Summary: Electrophile Compatibility

| Electrophile Class | Product Type | Reaction Condition Notes | Stability |

| Alkyl Halides (R-CH2-Br) | Thioether (R-S-Fm) | DMF, DIPEA, 0°C to RT. Avoid strong bases. | High (Acid stable) |

| Acyl Chlorides (R-CO-Cl) | Thioester (R-CO-S-Fm) | DCM/DMF, Pyridine. Rapid reaction. | Moderate (Base labile) |

| Maleimides | Thioether Succinimide | pH 6.5-7.5 buffer or DMF. | High |

| Disulfides (R-S-S-R) | Mixed Disulfide | Thiol-Disulfide Exchange. | Equilibrium driven |

The Elimination Mechanism (Deprotection)

The removal of the Fm group is chemically equivalent to Fmoc deprotection but releases a thiol instead of an amine.

Mechanism: E1cB (Elimination Unimolecular conjugate Base).

-

Deprotonation: A base (typically piperidine) removes the acidic proton at C9, stabilizing the negative charge into the aromatic fluorene system.

-

Collapse: The electron density shifts to form the double bond of dibenzofulvene (DBF), expelling the sulfur anion (

).

The Scavenging Necessity: The generated DBF is a highly reactive electrophile (fulvene). If not scavenged, it will re-react with the released thiol to form an irreversible adduct.

-

Standard Scavenger: The deprotection base itself (piperidine) often acts as the scavenger, forming a DBF-piperidine adduct.

-

Alternative: For sensitive applications, DBU (1-2%) can be used for elimination, with a dedicated thiol scavenger (e.g., DTT or beta-mercaptoethanol) added to quench the DBF.

Experimental Protocols

Protocol A: Synthesis of S-(9-Fluorenylmethyl)-L-Cysteine Derivatives

Target: Protection of a free thiol using Fm-Cl (Precursor to Fm-SH reactivity) or alkylation of Fm-SH.

Context: This protocol describes the alkylation of Fm-SH with an alkyl halide (Model Electrophile).

-

Preparation: Dissolve (9H-Fluoren-9-yl)methanethiol (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: Add DIPEA (1.2 equiv). The solution may turn slightly yellow due to trace thiolate formation.

-

Addition: Dropwise add the Alkyl Bromide/Iodide (1.1 equiv) at 0°C under inert atmosphere (

or Ar). -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Monitoring: TLC (Hexane/EtOAc). Fm-SH spots are UV active.

-

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove DIPEA), water, and brine. Dry over

. -

Purification: Flash chromatography.

Protocol B: Controlled Deprotection & Quantification

Target: Verifying the "Fm" lability and quantifying loading.

-

Solution: Dissolve the S-Fm protected compound in 20% Piperidine in DMF (v/v).

-

Reaction: Agitate at RT for 20 minutes.

-

Quantification (UV-Vis):

-

The byproduct, the dibenzofulvene-piperidine adduct, has a distinct UV absorbance at 301 nm (

). -

Measure absorbance to calculate the concentration of released thiol.

-

Pathway Visualization: Thioesterification & Ligation

This diagram illustrates the use of Fm-SH in generating thioesters for peptide ligation, a high-value application in drug discovery.

Figure 2: Workflow for utilizing Fm-SH as a thioester surrogate in Native Chemical Ligation.

References

-

Bodanszky, M., & Bednarek, M. A. (1982).[1] S-(9-Fluorenylmethyl)-L-cysteine.[1][2] International Journal of Peptide and Protein Research.

-

Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine. Fmoc Solid Phase Peptide Synthesis: A Practical Approach.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.

-

Dawson, P. E., et al. (1994). Synthesis of proteins by native chemical ligation. Science.

Sources

Technical Safety & Handling Guide: (9H-Fluoren-9-yl)methanethiol

Executive Summary & Application Context

(9H-Fluoren-9-yl)methanethiol , commonly referred to as FmSH or Fmoc-thiol , is a specialized organosulfur reagent primarily utilized in advanced peptide synthesis and chemical biology. Unlike its oxygenated counterpart (Fmoc-OH), FmSH is critical for the generation of Fmoc-thioesters , which serve as activated intermediates in Native Chemical Ligation (NCL) and convergent protein synthesis.

Why this guide matters: While standard Safety Data Sheets (SDS) cover generic hazards, they often fail to address the specific operational challenges of FmSH: its propensity for rapid oxidative dimerization to di-Fmoc disulfide and its potent, persistent stench which can trigger facility-wide alarms if mishandled. This guide synthesizes regulatory safety data with practical, field-proven protocols for containment, storage, and neutralization.

Chemical Identity & Physical Properties[1][2][3]

| Property | Data |

| Chemical Name | (9H-Fluoren-9-yl)methanethiol |

| Synonyms | FmSH, 9-Fluorenylmethanethiol, Fmoc-thiol |

| CAS Number | 957753-00-3 |

| Molecular Formula | C₁₄H₁₂S |

| Molecular Weight | 212.31 g/mol |

| Physical State | White to off-white solid |

| Melting Point | 31–36 °C (Low melting point requires cool storage) |

| Solubility | Soluble in DCM, DMF, DMSO; insoluble in water |

| Odor | Characteristic stench (detectable at ppb levels) |

Hazard Identification (GHS Classification)

This compound is classified under the Globally Harmonized System (GHS). Beyond the regulatory codes, the "Operational Impact" column provides the context needed for risk assessment in a research setting.

| Hazard Class | Category | H-Code | Hazard Statement | Operational Impact |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][2] | FmSH is a solid that can sublime or create dust. Eye protection must be gas-tight (goggles) rather than standard safety glasses if dust generation is possible. |

| Aquatic Toxicity | Chronic 2 | H411 | Toxic to aquatic life with long lasting effects.[1][3] | Zero-discharge policy. Aqueous waste from workups cannot be poured down the drain, even after bleaching. |

| Stench | Not GHS | N/A | N/A | Critical Operational Hazard. Thiol odors adhere to hair, clothes, and rubber. Poor handling can result in "false positive" gas leak reports in the facility. |

Engineering Controls & Personal Protective Equipment (PPE)[7]

The "Double-Barrier" Protocol

To manage the stench and toxicity, a single layer of protection is insufficient. We employ a double-barrier system.

-

Primary Barrier (Engineering): All manipulations (weighing, reaction, workup) must occur inside a certified chemical fume hood operating at a face velocity of >100 fpm.

-

Secondary Barrier (Containment):

-

Solids: Weigh inside a disposable secondary container (e.g., a tared vial inside a larger jar).

-

Liquids: All waste streams must be directed into a bleach-containing trap inside the hood.[4]

-

PPE Decision Matrix[7]

-

Gloves: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling. Thiols can permeate thin nitrile over time.

-

-

Respiratory: If working outside a hood (strongly discouraged), a full-face respirator with organic vapor/acid gas cartridges is required.

Experimental Protocols: Handling & Neutralization

Protocol A: Safe Weighing & Transfer

Rationale: Static electricity can scatter FmSH dust, contaminating the balance and user.

-

Preparation: Place the balance inside the fume hood. If the balance is immobile, use a "transfer jar" method.

-

Transfer Jar Method:

-

Tare a screw-cap vial inside a larger plastic jar.

-

Transport the jar to the balance.

-

Open jar, add FmSH to the vial, close vial, close jar.

-

Return to hood before opening the jar again.

-

-

Decontamination: Wipe the exterior of the reagent bottle with a bleach-dampened wipe before returning it to storage.

Protocol B: Chemical Neutralization (The Bleach Method)

Rationale: Sodium hypochlorite (bleach) oxidizes the thiol (-SH) to a sulfonate (-SO₃H), which is odorless and water-soluble.

Reagents:

-

Commercial Bleach (5-6% NaOCl)

-

Water[5]

-

Surfactant (Dish soap)

Step-by-Step:

-

Prepare Bath: In a dedicated waste container inside the hood, mix Bleach and Water (1:1 ratio) and add 1% surfactant.

-

Immediate Submersion: Immediately after use, submerge all contaminated spatulas, needles, and glassware into the bath.

-

Soak Time: Allow to soak for a minimum of 2 hours (overnight is preferred).

-

Rinse: Remove items, rinse with copious water, and wash normally.[4][5]

-

Disposal: The spent bleach solution contains oxidized organics and must be treated as hazardous chemical waste (Do not drain disposal).

Storage & Stability Logic

FmSH is prone to oxidative dimerization , forming the disulfide (Fmoc-S-S-Fmoc). This reaction is accelerated by heat, light, and basic pH.

-

Temperature: Store at 2–8°C . The low melting point (31°C) means room temperature storage can lead to fusing of the solid, making weighing difficult.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen promotes disulfide formation.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm the cap to prevent odor leakage during cold storage.

Visualization of Workflows

Diagram 1: Operational Safety Decision Tree

This logic flow ensures the correct level of containment based on the operation scale.

Caption: Decision matrix for PPE and engineering controls based on the quantity of FmSH handled.

Diagram 2: Chemical Neutralization Pathway

Understanding the chemistry validates why bleach is used.

Caption: The oxidative pathway converting the volatile thiol into a stable, odorless sulfonate salt.

Emergency Response

| Scenario | Immediate Action | Follow-up |

| Skin Contact | Wash with soap and water for 15 min.[5] Do not use ethanol (increases absorption). | Seek medical attention if irritation persists.[1][5] |

| Eye Contact | Rinse with water for 15 min, lifting eyelids. | Requires immediate ophthalmological evaluation (H319). |

| Spill (Solid) | Cover with bleach-soaked paper towels. Wait 30 min. | Scoop up towels into hazardous waste. Clean area with soap. |

| Inhalation | Move to fresh air immediately. | If breathing is difficult, administer oxygen. Monitor for pulmonary edema. |

References

-

Sigma-Aldrich. (2023).[6] Safety Data Sheet: 9-Fluorenylmethylthiol (CAS 957753-00-3). Merck KGaA.[1] Link

-

University of California, Los Angeles (UCLA). (n.d.). Standard Operating Procedures for Using Stench Chemicals.[7] UCLA Chemistry & Biochemistry. Link

-

University of Rochester. (n.d.). How to Work with Thiols - General SOP. Department of Chemistry. Link

-

PubChem. (2024). (9H-Fluoren-9-yl)methanethiol Compound Summary. National Library of Medicine. Link

-

BLD Pharm. (2024). (9H-Fluoren-9-yl)methanethiol MSDS. BLD Pharm.[8] Link

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. benchchem.com [benchchem.com]

- 3. airgas.com [airgas.com]

- 4. How To [chem.rochester.edu]

- 5. fishersci.com [fishersci.com]

- 6. 9-Fluorenylmethylthiol 97 957753-00-3 [sigmaaldrich.com]

- 7. faculty.washington.edu [faculty.washington.edu]

- 8. 6311-22-4|9-Methyl-9H-fluoren-9-ol|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note & Protocol: Streamlined Synthesis of Peptide Thioesters via Fmoc-Based Solid-Phase Chemistry Using a Safety-Catch Linker Strategy

Introduction: The Critical Role of Peptide Thioesters in Protein Chemistry

The chemical synthesis of large polypeptides and proteins has been revolutionized by the development of Native Chemical Ligation (NCL).[1][2][3] This powerful technique enables the chemoselective and regioselective coupling of two unprotected peptide segments in aqueous solution at neutral pH.[1][2] A prerequisite for NCL is the availability of a peptide fragment bearing a C-terminal α-thioester, which reacts with another peptide possessing an N-terminal cysteine residue to form a native peptide bond at the ligation site.[3][4]

While the synthesis of peptide thioesters is relatively straightforward using Boc-based solid-phase peptide synthesis (SPPS), the widely adopted Fmoc/tBu strategy presents a significant challenge.[5][6] The thioester linkage is inherently unstable to the basic conditions (typically 20% piperidine in DMF) required for the repeated removal of the Nα-Fmoc protecting group during chain elongation.[4][5] This incompatibility has spurred the development of innovative strategies to enable the reliable synthesis of these crucial intermediates within the versatile Fmoc-SPPS framework.

This application note provides a detailed protocol and expert insights for the synthesis of peptide thioesters using one of the most robust and popular methods: the alkanesulfonamide "safety-catch" linker strategy.[7][8][9] This approach circumvents the instability issue by employing a linker that remains inert throughout the peptide assembly and is only "activated" at the end of the synthesis to permit thiolytic cleavage.

Principle of the Safety-Catch Linker Strategy

The "safety-catch" concept relies on a linker that is stable to the conditions of both peptide chain elongation (piperidine) and final side-chain deprotection (TFA), but can be rendered labile through a discrete chemical activation step.[8][9][10] For peptide thioester synthesis, the 4-sulfamylbutyryl AM resin is a common choice.

The workflow proceeds via three main stages:

-

Peptide Synthesis: The peptide is assembled on the sulfonamide linker using standard Fmoc-SPPS protocols. The sulfonamide linkage is completely stable to repeated piperidine treatments.[8]

-

Linker Activation: After chain assembly is complete, the sulfonamide nitrogen is alkylated, typically with iodoacetonitrile or trimethylsilyldiazomethane (TMS-CHN2).[7] This N-alkylation converts the sulfonamide into a better leaving group, activating the acyl-sulfonamide linkage for nucleophilic attack.

-

Thiolysis and Cleavage: The activated peptide-resin is treated with a suitable thiol nucleophile. The thiol attacks the activated C-terminal carbonyl, cleaving the peptide from the solid support and directly generating the desired peptide thioester.[7][11]

This elegant strategy effectively decouples the conditions of peptide synthesis from those of thioester formation, making it fully compatible with standard Fmoc chemistry.

Workflow Diagram: Safety-Catch Strategy

Caption: Workflow for peptide thioester synthesis using a sulfonamide safety-catch linker.

Detailed Experimental Protocol

This protocol details the synthesis of a model peptide thioester on a 0.1 mmol scale using a 4-sulfamylbutyryl AM resin.

Materials and Reagents

| Reagent | Recommended Grade / Supplier | Notes |

| 4-sulfamylbutyryl AM resin | 100-200 mesh, ~0.7 mmol/g loading | |

| Fmoc-Amino Acids | Standard side-chain protection (Trt, Boc, Pbf, tBu) | Use 4-5 equivalents per coupling. |

| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | Coupling reagent. |

| N-Hydroxybenzotriazole (HOBt) | Anhydrous or Monohydrate | Coupling additive. HCTU or HATU can also be used. |

| Piperidine | Reagent Grade | For Fmoc deprotection. |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade (amine-free) | Main solvent. |

| Dichloromethane (DCM) | Reagent Grade | For resin washing. |

| N,N-Diisopropylethylamine (DIEA) | Reagent Grade | Base for coupling and activation steps. |

| Iodoacetonitrile | Reagent Grade | Activating agent. Caution: Lachrymator. Handle in a fume hood. |

| 3-Mercaptopropionic acid ethyl ester | Reagent Grade | Thiol for cleavage. Other thiols like benzyl mercaptan can be used. |

| Lithium Bromide (LiBr) | Anhydrous | Optional additive for cleavage of difficult sequences.[7] |

| Tetrahydrofuran (THF) | Anhydrous | Solvent for cleavage. |

| Trifluoroacetic acid (TFA) | Reagent Grade | For final side-chain deprotection. |

| Triisopropylsilane (TIS) | Reagent Grade | Scavenger for TFA cleavage. |

| Diethyl Ether | Anhydrous, cold (-20°C) | For peptide precipitation. |

Step 1: First Amino Acid Loading

-

Swell the 4-sulfamylbutyryl AM resin (143 mg, 0.1 mmol) in DCM for 30 minutes, followed by DMF for 30 minutes in a peptide synthesis vessel.

-

Drain the solvent.

-

In a separate vial, pre-activate the first Fmoc-amino acid (0.5 mmol, 5 eq) with DIC (0.5 mmol, 78 µL) and HOBt (0.5 mmol, 76 mg) in DMF (2 mL) for 5-10 minutes.

-

Add the activated amino acid solution to the resin, followed by DIEA (1.0 mmol, 174 µL).

-

Agitate the mixture for 12-16 hours at room temperature to ensure complete loading.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Perform a Kaiser test to confirm the absence of free amines.

Step 2: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)

For each amino acid addition, perform the following cycle:

| Step | Reagent / Solvent | Time | Purpose |

| 1. Swell | DMF | 2 min | Prepare resin for reaction. |

| 2. Deprotect | 20% Piperidine in DMF | 2 x 7 min | Remove Nα-Fmoc group. Perform two treatments. |

| 3. Wash | DMF | 5 x 1 min | Remove piperidine and by-products. |

| 4. Couple | 4 eq Fmoc-AA, 3.9 eq HCTU, 8 eq DIEA in DMF | 45-90 min | Couple the next amino acid. Monitor with Kaiser test. |

| 5. Wash | DMF | 3 x 1 min | Remove excess reagents. |

Repeat this cycle until the full peptide sequence is assembled.

Step 3: Linker Activation

-

After the final Fmoc deprotection and washing, thoroughly wash the peptide-resin with anhydrous DMF (3x) and then anhydrous N-Methyl-2-pyrrolidone (NMP) (3x).

-

Prepare the activation solution: Dissolve iodoacetonitrile (1.0 mmol, 167 mg, 10 eq) in 2 mL of anhydrous NMP.

-

Add the activation solution to the resin, followed by DIEA (0.5 mmol, 87 µL, 5 eq).

-

Agitate the reaction mixture in the dark for 12 hours at room temperature.

-

Wash the resin extensively with NMP (3x), DMF (3x), and DCM (5x).

-

Dry the resin under vacuum for at least 1 hour.

Step 4: Thiolytic Cleavage to Form the Thioester

Standard Protocol:

-

Swell the activated, dried resin in anhydrous THF (2 mL) for 20 minutes.

-

Add 3-mercaptopropionic acid ethyl ester (1.5 mmol, 201 µL, 15 eq).

-

Agitate the slurry for 16-24 hours at room temperature.

-

Filter the resin and collect the filtrate. Wash the resin with additional THF (3 x 2 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure.

Enhanced Protocol for Difficult Sequences: For peptides known to aggregate or form secondary structures, cleavage yields can be dramatically improved by using LiBr.[7]

-

Prepare a 2 M solution of LiBr in anhydrous THF.

-

Swell the activated resin in this solution (2 mL) for 20 minutes.

-

Add the thiol as described above and proceed with the reaction. The presence of the salt helps disrupt secondary structures on the resin.[7]

Step 5: Final Deprotection and Purification

-

Dissolve the crude, protected peptide thioester residue from Step 4 in 5 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Stir at room temperature for 2-3 hours.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether.

-

Centrifuge the mixture (3000 x g, 5 min), decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under a stream of nitrogen.

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and purify by reverse-phase HPLC on a C18 column.

-

Lyophilize the pure fractions to obtain the final peptide thioester as a white powder.

Alternative Strategies and Expert Considerations

While the safety-catch linker is a powerful tool, other methods have also been developed, each with its own advantages.

-

N→S Acyl Shift Systems: These methods install a special C-terminal handle that exists as a stable amide during synthesis but undergoes an intramolecular N-to-S acyl shift upon a specific trigger (e.g., change to acidic pH) to generate the thioester.[5][12] This biomimetic approach is inspired by the mechanism of protein splicing.[5]

-

N-Acylurea ("Dbz") Method: This strategy involves synthesizing the peptide on a diaminobenzoic acid (Dbz) linker.[13] Post-synthesis, the linker is activated to form an N-acylurea, which is a mild acylating agent that readily reacts with thiols to generate the thioester either pre-purification or in situ during the ligation reaction.[13][14]

Diagram: N→S Acyl Shift Concept

Caption: General principle of N→S acyl shift for thioester generation.

Key Considerations for Success:

-

Epimerization: The C-terminal residue is the most susceptible to racemization. Ensure that activation and cleavage conditions are not overly harsh or prolonged. The use of HOBt or other additives during coupling can help suppress this side reaction.

-

Thioester Handling: Peptide thioesters are more susceptible to hydrolysis than amides, especially at basic pH. Handle purified thioesters in slightly acidic buffers (pH 4-6) and store them as lyophilized powders at -20°C or lower for long-term stability.

-

Monitoring Reactions: Always use analytical HPLC and mass spectrometry to monitor the progress of the cleavage and to confirm the identity and purity of the final product.

Conclusion

The synthesis of peptide thioesters using Fmoc-SPPS is no longer a prohibitive challenge. The alkanesulfonamide safety-catch linker strategy provides a reliable, robust, and broadly applicable method for accessing these essential building blocks for protein engineering, drug discovery, and fundamental biological research. By understanding the principles behind the method and adhering to a carefully controlled protocol, researchers can confidently generate high-quality peptide thioesters, paving the way for the synthesis of complex proteins and novel molecular probes through Native Chemical Ligation.

References

-

Fmoc-based solid-phase synthesis of peptide thioesters with self-purification. ResearchGate. [Link]

-

Improved Synthesis of C-Terminal Peptide Thioesters on “Safety-Catch” Resins Using LiBr/THF. Organic Letters - ACS Publications. [Link]

-

Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry. Springer Nature Experiments. [Link]

-

Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. RSC Publishing. [Link]

-

Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. PubMed Central (PMC) - NIH. [Link]

-

Native chemical ligation. Wikipedia. [Link]

-

Native Chemical Ligation: A Boon to Peptide Chemistry. PubMed Central (PMC) - NIH. [Link]

-

Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]

-

Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation. J-STAGE. [Link]

-

Native Chemical Ligation. Biosyntan GmbH. [Link]

-

A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters. Chemical Science (RSC Publishing). [Link]

-

A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on the Safety-Catch Hydrazine Linker. OSTI.GOV. [Link]

-

An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. PubMed Central (PMC) - NIH. [Link]

-

Development of protein chemical synthesis using peptide thioester synthetic blocks. J-STAGE. [Link]

-

Safety-catch linkers for Fmoc solid-phase synthesis of peptide thioesters and hydrazides by amide-to-imide activation. ResearchGate. [Link]

-

Safety-catch linkers for Fmoc solid-phase synthesis of peptide thioesters and hydrazides by amide-to-imide activation. PubMed. [Link]

-

Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

-

Fmoc synthesis of peptide thioesters without post-chain-assembly manipulation. PubMed. [Link]

-

Rapid formal hydrolysis of peptide-αthioesters. RSC Publishing. [Link]

-

Fmoc-SPPS chemistry compatible approach for the generation of (glyco)peptide aryl thioesters. ResearchGate. [Link]

-

SULFUR AND SELENIUM SAFETY CATCH LINKERS. Illinois Chemistry. [Link]

-

HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. PubMed Central (PMC) - NIH. [Link]

-

SYNTHESIS OF PEPTIDE-THIOESTERS. INTERNATIONAL JOURNAL OF ADVANCED AND INNOVATIVE RESEARCH. [Link]

Sources

- 1. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 2. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Native Chemical Ligation - Biosyntan GmbH [biosyntan.de]

- 4. Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02630J [pubs.rsc.org]

- 6. Development of protein chemical synthesis using peptide thioester synthetic blocks [jstage.jst.go.jp]